Fmoc-4-nitro-D-phenylalanine
Overview
Description
Fmoc-4-nitro-D-phenylalanine is a derivative of phenylalanine, an amino acid. It is used in peptide synthesis12. The compound is a white to slight yellow to beige powder1.
Synthesis Analysis
Fmoc-4-nitro-D-phenylalanine is used as an intermediate in the synthesis of various compounds. For instance, it is used to prepare squaric acid derivatives as VLA-4 integrin antagonists3. It is also used in the synthesis of analogs of kahalalide F3.Molecular Structure Analysis
The molecular formula of Fmoc-4-nitro-D-phenylalanine is C24H20N2O612. Its molecular weight is 432.4312.
Chemical Reactions Analysis
Fmoc-4-nitro-D-phenylalanine is used in Fmoc solid-phase peptide synthesis1. It is also used as an important raw material and intermediate in organic synthesis4.
Physical And Chemical Properties Analysis
Fmoc-4-nitro-D-phenylalanine is a white powder3. It has a melting point of 213-223 °C1. The compound has a purity of ≥95.0% (acidimetric), ≥97.0% (HPLC), and ≥98% (TLC)1.
Scientific Research Applications
1. Hydrogel Formation
- Application Summary: Fmoc-Diphenylalanine has been used to create biocompatible hydrogels. These hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids .
- Methods of Application: The hydrogels are formed through the self-assembly of the Fmoc-Diphenylalanine. The mechanical and functional properties of the hydrogels can be adjusted by changing the preparation method, solvent, pH, and other experimental parameters .
- Results: The research has shown that the local organization and macroscopic architecture of the hydrogel is deeply affected by the preparation method and the experimental conditions used .
2. Organic Synthesis
- Application Summary: Fmoc-4-iodo-D-phenylalanine, a compound similar to Fmoc-4-nitro-D-phenylalanine, is used as an important raw material and intermediate in organic synthesis .
- Results: The results would also depend on the specific synthesis, but the use of Fmoc-4-iodo-D-phenylalanine can facilitate the creation of a variety of organic compounds .
3. Preparation of Squaric Acid Derivatives
- Application Summary: Fmoc-Phe (4-NO2)-OH, a compound similar to Fmoc-4-nitro-D-phenylalanine, is used to prepare squaric acid derivatives .
- Results: The use of Fmoc-Phe (4-NO2)-OH can facilitate the creation of squaric acid derivatives .
4. Synthesis of Analogs of Kahalalide F
- Application Summary: Fmoc-Phe (4-NO2)-OH is also used in the synthesis of analogs of kahalalide F .
- Results: The use of Fmoc-Phe (4-NO2)-OH can facilitate the creation of analogs of kahalalide F .
5. Enzyme Inhibitors and Therapeutic Agents
- Application Summary: D- or L-fluorinated phenylalanines, which are related to Fmoc-4-nitro-D-phenylalanine, have had considerable industrial and pharmaceutical applications. They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .
- Results: The use of D- or L-fluorinated phenylalanines can facilitate the creation of potential enzyme inhibitors and therapeutic agents .
6. Fabrication of Biofunctional Hydrogel Materials
- Application Summary: Fmoc-dipeptides comprising α-methyl-L-phenylalanine, a compound similar to Fmoc-4-nitro-D-phenylalanine, have been used to fabricate various biofunctional hydrogel materials .
- Methods of Application: The hydrogels are formed through the self-assembly of the Fmoc-dipeptides. The mechanical and functional properties of the hydrogels can be adjusted by changing the preparation method, solvent, pH, and other experimental parameters .
- Results: The research has shown that the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
7. Formulation of Biocompatible Hydrogels
- Application Summary: Fmoc-FF dipeptide, a compound related to Fmoc-4-nitro-D-phenylalanine, is one of the most studied peptide hydrogelators due to its simplicity and capability to gel in physiological conditions .
- Methods of Application: The hydrogels are formed through the self-assembly of the Fmoc-FF dipeptide. The mechanical and functional properties of the hydrogels can be adjusted by changing the preparation method, solvent, pH, and other experimental parameters .
- Results: The research has shown that the final material obtained is deeply dependent on the preparation method and the experimental conditions used to generate the supramolecular material .
Safety And Hazards
Fmoc-4-nitro-D-phenylalanine should be handled with care. It is advised to avoid dust formation, contact with skin, eyes, or clothing, and ingestion and inhalation78. It should be stored in a well-ventilated place and the container should be kept tightly closed78.
Future Directions
Fmoc-4-nitro-D-phenylalanine has potential applications in the field of peptide synthesis1. It is also used as an intermediate in the synthesis of various compounds3. The compound’s antimicrobial properties suggest potential applications in the development of new antimicrobial agents56.
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRRJPNDKJOLHI-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373247 | |
Record name | Fmoc-4-nitro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-nitro-D-phenylalanine | |
CAS RN |
177966-63-1 | |
Record name | Fmoc-4-nitro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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